Ethyl 2-(2-oxopiperazin-1-yl)acetate
Description
Contextualization within Modern Synthetic Organic Chemistry
In the landscape of modern synthetic organic chemistry, there is a continuous demand for versatile and readily functionalizable scaffolds to facilitate the efficient construction of diverse molecular libraries. Ethyl 2-(2-oxopiperazin-1-yl)acetate fits this role adeptly. Its structure is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents and the exploration of broad chemical space. This adaptability is crucial in fields like drug discovery, where the generation of numerous analogs of a lead compound is essential for optimizing biological activity and pharmacokinetic properties. The piperazine (B1678402) moiety, a common structural motif in many approved drugs, further enhances its appeal to medicinal chemists. nih.gov The presence of both a nucleophilic nitrogen and an electrophilic ester group provides orthogonal handles for synthetic manipulation, enabling its use in combinatorial chemistry and fragment-based drug discovery approaches to generate libraries of compounds for high-throughput screening. youtube.comyoutube.com
Significance of the 2-Oxopiperazine Core and Acetate (B1210297) Moiety as Synthetic Building Blocks
The synthetic utility of this compound is rooted in the distinct properties of its two primary components: the 2-oxopiperazine core and the ethyl acetate side chain.
The 2-oxopiperazine core is a privileged scaffold in medicinal chemistry. This six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group is found in a variety of biologically active natural products and synthetic compounds. Its constrained conformation can mimic peptide turns, making it a valuable peptidomimetic for targeting protein-protein interactions. The amide bond within the ring provides a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Furthermore, the secondary amine offers a convenient point for substitution, allowing for the introduction of various functional groups to modulate a compound's properties.
The ethyl acetate moiety serves as a versatile synthetic handle. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. Alternatively, the ester can be reduced to an alcohol or participate in various carbon-carbon bond-forming reactions. This reactivity allows for the systematic elaboration of the core structure, a key strategy in structure-activity relationship (SAR) studies. The ethyl group itself can also be varied to other alkyl groups to fine-tune properties such as solubility and metabolic stability. A general synthesis for similar acetate derivatives involves the reaction of a lactam with an ethyl haloacetate. chemicalbook.com
Overview of Current Research Trajectories and Potential of this compound
The unique combination of a privileged core and a versatile synthetic handle has propelled this compound and its derivatives into various avenues of research, primarily focused on the discovery of new therapeutic agents.
One significant area of research is in the development of antiviral agents . A notable study identified 2-oxopiperazine derivatives as potent inhibitors of the dengue virus. nih.gov Through a process of scaffold morphing from a high-throughput screening hit, researchers developed compounds with significant anti-dengue activity, demonstrating the value of the 2-oxopiperazine core in generating novel antiviral candidates. nih.gov
Another promising trajectory is in the field of metabolic diseases . Derivatives of 2-oxopiperazine have been investigated as melanocortin-4 receptor (MC4R) agonists, which are targets for the treatment of obesity. nih.gov Studies have shown that modifications to the 2-oxopiperazine scaffold can lead to potent and selective MC4R agonists with promising oral bioavailability and efficacy in animal models of obesity. nih.gov
Furthermore, the adaptability of the ethyl acetate side chain has been exploited in the synthesis of potential anticancer agents . For instance, a related compound, ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate, serves as a precursor for acetohydrazide derivatives that are being investigated for their pharmacological properties as potential anticancer agents. rsc.org This highlights the role of the ethyl acetate group as a key intermediate for introducing pharmacologically relevant functionalities.
The application of the 2-oxopiperazine scaffold in fragment-based drug discovery further underscores its potential. youtube.com This technique involves screening small, low-complexity molecules (fragments) that can bind to a biological target. The 2-oxopiperazine core represents an ideal starting point for fragment elaboration due to its favorable physicochemical properties and multiple points for synthetic diversification.
Below is an interactive data table summarizing the key research applications and the role of the core structural components.
| Research Area | Target/Application | Role of 2-Oxopiperazine Core | Role of Ethyl Acetate Moiety |
| Antiviral | Dengue Virus NS4B Protein nih.gov | Privileged scaffold for inhibitor design. nih.gov | Allows for derivatization to optimize antiviral activity. |
| Anti-Obesity | Melanocortin-4 Receptor (MC4R) Agonists nih.gov | Peptidomimetic core to interact with the receptor. nih.gov | Enables modification to enhance potency and selectivity. nih.gov |
| Anticancer | Precursor for Anticancer Agents rsc.org | Provides a stable and functionalizable core structure. | Serves as a key intermediate for further chemical transformations. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-oxopiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-5-7(10)11/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJQJVNFTWWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593629 | |
| Record name | Ethyl (2-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164784-87-6 | |
| Record name | Ethyl (2-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 2 Oxopiperazin 1 Yl Acetate
Established Synthetic Pathways and Precursors
The traditional synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate relies on a two-stage approach: the formation of the 2-oxopiperazine scaffold followed by its N-alkylation.
Cyclization Reactions for 2-Oxopiperazine Ring Formation
The 2-oxopiperazine ring is a key structural motif, and its synthesis is a critical step. A common method for constructing this heterocyclic core is through the cyclization of suitable acyclic precursors. One of the most direct routes involves the reaction of ethylenediamine (B42938) with an appropriate C2-synthon. For instance, the condensation of ethylenediamine with a derivative of a dicarboxylic acid or its ester can lead to the formation of the cyclic amide.
Another well-established pathway involves the intramolecular cyclization of N-(2-aminoethyl)amino acid derivatives. These precursors can be synthesized from readily available starting materials such as amino acids. The cyclization is typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride or an active ester, to facilitate the intramolecular amide bond formation.
Esterification and Functionalization Strategies
Once the 2-oxopiperazine ring is formed, the subsequent step is the introduction of the ethyl acetate (B1210297) group at the N1-position. This is typically achieved through an N-alkylation reaction. A widely used method involves the reaction of 2-oxopiperazine with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base.
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are often employed to deprotonate the amide nitrogen, generating a nucleophilic anion that readily attacks the electrophilic carbon of the ethyl haloacetate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. A general reaction scheme for the N-alkylation of 2-oxopiperazine is depicted below:
Table 1: Reaction Conditions for N-Alkylation of Lactams with Ethyl Bromoacetate
| Precursor | Base | Solvent | Temperature | Yield | Reference |
| Piperidin-2-one | Sodium Hydride | Tetrahydrofuran | 20°C | 92% | chemicalbook.com |
| 2-Pyrrolidinone | Sodium Hydride | Tetrahydrofuran | Room Temp. | 77% | chemicalbook.com |
Novel and Sustainable Approaches in its Synthesis
In recent years, there has been a growing interest in developing more efficient, selective, and environmentally friendly methods for the synthesis of heterocyclic compounds like this compound.
Catalyst-Mediated Synthesis
Catalysis offers a powerful tool to enhance the efficiency and selectivity of organic reactions. In the context of synthesizing N-substituted 2-oxopiperazines, several catalytic systems have been explored. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed for the formation of the C-N bond in the cyclization step or for the N-arylation of the piperazinone ring. researchgate.net More specifically, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been demonstrated as a method to introduce substituents at the α-position to the carbonyl group, which can be a strategy to build complexity in the molecule. nih.gov
Furthermore, photoredox catalysis has emerged as a mild and powerful method for C-H functionalization, which could potentially be applied to the synthesis of piperazine (B1678402) derivatives, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. mdpi.com
Green Chemistry Methodologies (e.g., solvent-free, atom-economical processes)
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, several green approaches can be envisioned.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.netarkat-usa.orgnih.gov Microwave-assisted synthesis of 2,5-piperazinediones under solvent-free conditions has been reported, showcasing a more environmentally benign approach. researchgate.net This technique could be adapted for both the cyclization and N-alkylation steps.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green chemistry tool that can be employed for the N-alkylation of lactams. capes.gov.br PTC allows the reaction to be carried out in a biphasic system, often using less hazardous solvents and milder bases compared to traditional methods. acsgcipr.orgcrdeepjournal.org This can lead to easier work-up procedures and reduced waste generation.
Atom-Economical Reactions: The development of atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, is a key goal of green chemistry. Reductive amination of dicarbonyl compounds with amines, followed by cyclization, represents a more atom-economical route to the piperazinone core compared to methods that generate significant byproducts.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of reagents, catalyst, solvent, temperature, and reaction time.
For the N-alkylation step, the selection of the base is critical. While strong bases like sodium hydride give high yields, they require anhydrous conditions and careful handling. Milder bases such as potassium carbonate, in conjunction with a phase-transfer catalyst, can offer a safer and more practical alternative.
The choice of solvent also plays a significant role. While THF is commonly used, exploring greener solvents like ethyl acetate could reduce the environmental footprint of the synthesis. The optimization of temperature and reaction time is also essential to ensure complete conversion while minimizing the formation of side products.
Table 2: Factors Influencing Yield in N-Alkylation of Piperazinone Analogs
| Factor | Variation | Effect on Yield | Rationale |
| Base | Strong (e.g., NaH) vs. Weak (e.g., K₂CO₃) | Strong bases generally provide higher yields but require stricter conditions. Weak bases can be effective with a catalyst. | Efficient deprotonation of the amide is key for nucleophilic attack. |
| Solvent | Aprotic (e.g., THF, DMF) vs. Protic | Aprotic solvents are preferred to avoid reaction with the base and reactants. | Solvent polarity can influence reaction rates and solubility of reagents. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can significantly improve yields when using weaker, solid bases. | Facilitates the transfer of the anionic nucleophile to the organic phase. |
| Temperature | Room Temperature vs. Elevated Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions. | Balancing reaction kinetics and product stability is crucial. |
| Leaving Group | Bromo- vs. Chloro- vs. Iodo-acetate | Iodoacetates are generally more reactive than bromoacetates, which are more reactive than chloroacetates. | The C-X bond strength influences the rate of nucleophilic substitution. |
Chemical Reactivity and Derivatization Strategies of Ethyl 2 2 Oxopiperazin 1 Yl Acetate
Reactions Involving the Ester Functionality
The ethyl ester group is a primary site for modification, allowing for the introduction of a wide array of functional groups through common ester transformations.
Transesterification and Amidation Reactions
Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reaction with a different alcohol under acidic or basic catalysis. This process, known as transesterification, is typically an equilibrium-driven reaction. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the ethanol (B145695) by-product is removed as it forms. chemistrysteps.comresearchgate.net For instance, reacting the title compound with a higher-boiling alcohol like benzyl (B1604629) alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid would yield the corresponding benzyl ester. researchgate.net The use of ethyl acetate (B1210297) itself as both a reactant and an entrainer to remove ethanol has been demonstrated in the transesterification of glycerol, a strategy that could be adapted for this system. biofueljournal.com
Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This transformation is fundamental in drug discovery for creating stable linkages and exploring structure-activity relationships. The reaction can be performed by directly heating the ester with the amine, but it is more commonly facilitated by activating the carboxylic acid precursor or by using coupling agents. researchgate.net In a typical laboratory synthesis, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) or a base like 4-(Dimethylamino)pyridine (DMAP). acgpubs.orgnih.gov This two-step approach is often preferred to achieve high yields and purity of the final amide product.
| Starting Material | Amine | Coupling Agents | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| Chromone-2-carboxylic acid | Phenylpiperazine | EDC·HCl, DMAP | DCM | High Yield | acgpubs.org |
| 18β-glycyrrhetinic acid | 1-Boc-piperazine | EDC·HCl, HOBt, NEt₃ | Acetonitrile (B52724) | Excellent Yield | nih.gov |
| Oleanonic acid chloride | N-ethylpiperazine | Triethylamine (B128534) (base) | CH₂Cl₂ | 94% Yield | nih.gov |
Reduction and Hydrolysis Pathways
Reduction: The ester group is susceptible to reduction by various hydride reagents. The choice of reagent determines the reaction product.
To Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(2-oxopiperazin-1-yl)ethanol. This reaction typically proceeds in anhydrous ethereal solvents like THF or diethyl ether.
To Aldehydes: The reduction can be stopped at the aldehyde stage, yielding 2-(2-oxopiperazin-1-yl)acetaldehyde, by using a less reactive and sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.com This reaction requires careful temperature control, typically at -78 °C, to prevent over-reduction to the alcohol. chemistrysteps.comresearchgate.netacs.org The mechanism involves the formation of a stable tetrahedral intermediate that does not collapse to release the alkoxy group until aqueous workup. chemistrysteps.com This method has been successfully applied in flow chemistry for the synthesis of medicinally relevant piperazine (B1678402) derivatives. nih.govresearchgate.net
Hydrolysis: The ester can be cleaved back to the parent carboxylic acid, 2-(2-oxopiperazin-1-yl)acetic acid, through hydrolysis. This reaction can be catalyzed by either acid or base. chemistrysteps.com
Acid-Catalyzed Hydrolysis: This is an equilibrium process, essentially the reverse of Fischer esterification. It is typically carried out by heating the ester in an aqueous solution containing a strong acid like HCl or H₂SO₄. Using a large excess of water helps to drive the equilibrium toward the products. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is often more efficient than acid catalysis. The reaction is performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemistrysteps.com This pathway is generally preferred for its high conversion rates.
Reactivity at the Piperazinone Nitrogen Atoms
The piperazinone ring contains two nitrogen atoms with different reactivity profiles. The N1 nitrogen is a tertiary amide, making it relatively unreactive. In contrast, the N4 nitrogen is a secondary amine (within an amide structure) and is the primary site for derivatization on the ring itself.
N-Alkylation and N-Acylation Reactions
The secondary amine at the N4 position can readily undergo nucleophilic attack on electrophiles, making N-alkylation and N-acylation key strategies for diversification.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the N4 nitrogen. It is typically achieved by reacting Ethyl 2-(2-oxopiperazin-1-yl)acetate with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine, deprotonates the N4 amine, increasing its nucleophilicity to facilitate the SN2 reaction with the alkyl halide. researchgate.net
N-Acylation: An acyl group can be introduced at the N4 position by reaction with an acylating agent like an acyl chloride or an acid anhydride. Similar to N-alkylation, a base is typically required to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. researchgate.net This reaction forms a stable diacyl-piperazinone derivative. For example, reaction with acetyl chloride in the presence of triethylamine would yield ethyl 2-(4-acetyl-2-oxopiperazin-1-yl)acetate.
| Reaction Type | Electrophile | Base | Typical Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | DMF, Acetonitrile | N4-Alkyl-2-oxopiperazine | researchgate.net |
| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | DCM, THF | N4-Acyl-2-oxopiperazine | researchgate.net |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Et₃N, DIPEA | DCM | N4-Sulfonyl-2-oxopiperazine | tmc.edunih.gov |
Ring-Opening and Rearrangement Processes
While the piperazinone ring is generally stable, it can undergo cleavage or rearrangement under specific, often harsh, conditions.
Ring-Opening: The amide bond within the six-membered ring can be cleaved through vigorous hydrolysis with strong acid or base at elevated temperatures. This would lead to the formation of linear ethylenediamine (B42938) derivatives. Reductive cleavage using powerful reagents like LiAlH₄ can also lead to ring-opening, although reduction of the ester and amide carbonyls is more common. Ring-opening reactions of related heterocycles like aziridines and oxazolines have been extensively studied and often involve nucleophilic attack facilitated by a catalyst, providing a template for potential transformations of the piperazinone ring. researchgate.net
Rearrangement: Skeletal rearrangements of piperazine and piperazinone cores, such as the aza-Wittig or Curtius rearrangement, are known synthetic strategies, though they typically feature in the construction of the ring rather than the modification of a pre-formed one. eurekaselect.com More relevant are rearrangements like the Baeyer-Villiger type, which can be initiated by oxidation. For instance, an electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones proceeds through a proposed peroxide intermediate and subsequent ring enlargement, suggesting that oxidative conditions could potentially induce novel rearrangements in the piperazinone system. nih.gov
Reactivity of the Alpha-Carbon to the Ester Group
The methylene (B1212753) (CH₂) group positioned between the ester carbonyl and the N1-piperazinone nitrogen possesses acidic protons due to the electron-withdrawing nature of both adjacent functional groups. This acidity enables the formation of a nucleophilic enolate, which can be exploited in carbon-carbon bond-forming reactions. 182.160.97
The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF. chemistrysteps.comyoutube.com Using a bulky base like LDA ensures rapid and complete deprotonation, preventing side reactions like self-condensation. chemistrysteps.com
Once formed, the enolate can react with various electrophiles:
Alkylation: The most common application is alkylation via an SN2 reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). libretexts.orglibretexts.org This reaction introduces a new alkyl substituent at the alpha-carbon, leading to compounds such as ethyl 2-(2-oxopiperazin-1-yl)propanoate. Secondary and tertiary halides are generally unsuitable as they lead to elimination reactions. chemistrysteps.comlibretexts.org
Claisen Condensation: As an enolizable ester, it could potentially participate in a crossed Claisen condensation. organic-chemistry.org In this reaction, the enolate would attack the carbonyl group of another ester molecule (which should ideally be non-enolizable to prevent self-condensation), forming a β-keto ester product after workup. chadsprep.comyoutube.com
Enolization and Carbonyl Condensations
The methylene protons (α-protons) adjacent to the ester carbonyl group in this compound are acidic and can be abstracted by a suitable base to form an enolate. This enolate is a key reactive intermediate that can participate in various carbonyl condensation reactions, allowing for the extension of the carbon skeleton and the introduction of new functionalities.
The formation of the enolate is a reversible process, and the choice of base and reaction conditions is crucial to control the outcome. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, generating the enolate quantitatively. Weaker bases, like sodium ethoxide, can also be used, but this typically results in an equilibrium mixture of the starting material and the enolate.
One of the most significant carbonyl condensation reactions for ester enolates is the Claisen condensation . In a self-condensation reaction, the enolate of this compound could theoretically react with another molecule of the same ester. However, a more synthetically useful approach is the crossed Claisen condensation , where the enolate reacts with a different electrophilic carbonyl compound, such as another ester, an acyl chloride, or a ketone.
For instance, the reaction of the enolate of this compound with an acyl chloride would lead to the formation of a β-keto ester. This transformation introduces a new acyl group and creates a highly versatile 1,3-dicarbonyl moiety, which can be further manipulated.
Table 1: Hypothetical Crossed Claisen Condensation of this compound
| Electrophile | Base | Solvent | Expected Product |
| Benzoyl chloride | LDA | THF | Ethyl 3-oxo-3-phenyl-2-(2-oxopiperazin-1-yl)propanoate |
| Acetyl chloride | NaH | DMF | Ethyl 3-oxo-2-(2-oxopiperazin-1-yl)butanoate |
| Ethyl formate | NaOEt | Ethanol | Ethyl 2-formyl-2-(2-oxopiperazin-1-yl)acetate |
This table presents hypothetical reaction conditions and products based on established principles of Claisen condensation chemistry.
Another important class of reactions involving the enolate of this compound is alkylation . The enolate can act as a nucleophile and displace a halide from an alkyl halide in an SN2 reaction. This allows for the introduction of a wide variety of alkyl substituents at the α-position.
Table 2: Hypothetical Alkylation Reactions of this compound
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl iodide | LDA | THF | Ethyl 2-(2-oxopiperazin-1-yl)propanoate |
| Benzyl bromide | KHMDS | Toluene | Ethyl 2-(2-oxopiperazin-1-yl)-3-phenylpropanoate |
| Allyl bromide | NaH | DMF | Ethyl 2-(2-oxopiperazin-1-yl)pent-4-enoate |
This table illustrates potential alkylation reactions and is based on general procedures for α-alkylation of esters.
Stereochemical Considerations in Reactions
Reactions involving this compound present several stereochemical considerations, primarily concerning the creation of new stereocenters and the influence of the existing chiral environment of the piperazinone ring, if substituted.
When the methylene group of this compound is derivatized through reactions like alkylation or condensation, a new stereocenter is created at the α-carbon. In the absence of any chiral influence, the reaction will produce a racemic mixture of the two enantiomers.
However, the piperazinone ring itself can be a source of chirality. If the ring is substituted, for example at the C-3, C-5, or C-6 positions, the existing stereocenter(s) can influence the stereochemical outcome of reactions at the α-carbon of the acetate side chain. This is known as diastereoselective induction . The incoming electrophile will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess over the other. The degree of diastereoselectivity will depend on the nature of the substituents on the piperazinone ring, the reaction conditions, and the choice of reagents.
Furthermore, it is possible to achieve enantioselective derivatization by employing chiral auxiliaries or chiral catalysts. For instance, a chiral base could be used for the deprotonation step, leading to the preferential formation of one enantiomer of the product. Alternatively, the piperazinone nitrogen could be temporarily derivatized with a chiral auxiliary, which would direct the approach of the electrophile and could then be removed after the reaction.
The synthesis of substituted piperazines with high stereochemical control is an active area of research, with numerous strategies developed for the asymmetric synthesis of these important heterocyclic scaffolds. researchgate.netnih.govmetu.edu.trnih.govrsc.orgnih.govnih.gov These methods often involve the use of chiral starting materials, such as amino acids, or the application of asymmetric catalysis. nih.govnih.govrsc.orgnih.gov While direct stereoselective derivatization of the acetate side chain of this compound is not extensively documented, the principles of asymmetric synthesis in related systems suggest that such transformations are feasible. researchgate.netmetu.edu.trrsc.orgnih.gov
Table 3: Potential Stereochemical Outcomes in the Derivatization of this compound
| Reaction Type | Chiral Influence | Expected Stereochemical Outcome |
| Alkylation | None | Racemic mixture |
| Alkylation | Chiral substituent on piperazinone ring | Diastereomeric mixture (potentially with one diastereomer in excess) |
| Aldol (B89426) Condensation | Chiral catalyst (e.g., chiral Lewis acid) | Enantiomerically enriched product |
| Alkylation | Chiral auxiliary on N-4 | Diastereoselective alkylation |
This table outlines the potential stereochemical outcomes based on the principles of stereoselective synthesis.
Applications of Ethyl 2 2 Oxopiperazin 1 Yl Acetate As a Synthetic Intermediate and Scaffold
Construction of Advanced Heterocyclic Systems
The piperazinone moiety is a privileged scaffold in medicinal chemistry, and ethyl 2-(2-oxopiperazin-1-yl)acetate serves as an excellent starting material for the elaboration of this core into more complex polycyclic systems.
The reactivity of the nitrogen atoms and the ester group in this compound allows for its use in the synthesis of fused heterocyclic systems. For instance, the piperazinone ring can be merged with other heterocyclic motifs to create novel chemical entities with unique three-dimensional shapes and biological activities. One common strategy involves the intramolecular cyclization of appropriately substituted piperazinone derivatives. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a pendant functional group to form a new ring.
Furthermore, the piperazinone nitrogen can participate in cyclization reactions. A notable example is the Smiles rearrangement, which can be utilized to construct fused indazolo-piperazines. nih.gov Although this specific rearrangement was observed in a different context, the principle can be applied to derivatives of this compound. Another approach involves the Thorpe-Ziegler cyclization of dinitrile derivatives, which can be accessed from the corresponding ester. researchgate.net
Table 1: Examples of Polycyclic Systems Derived from Piperazinone Scaffolds
| Starting Material Analogue | Reaction Type | Resulting Polycyclic System | Reference |
| Chiral diamines and amino alcohols | Smiles rearrangement and Michael addition | Indazolo-piperazines and indazolo-morpholines | nih.gov |
| 4-(4-chlorophenyl)-1,2-dihydro-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile | Alkylation and Thorpe-Ziegler cyclization | Furo[2,3-b]pyridine derivatives | researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. This compound is a promising candidate for participation in various MCRs.
The Biginelli reaction, a well-known MCR, typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgiau.ir Given its structural similarity to β-ketoesters, the ester moiety of this compound could potentially act as the active methylene (B1212753) component in a Biginelli-like reaction, leading to the formation of novel piperazinone-fused pyrimidines. The general mechanism of the Biginelli reaction proceeds through an aldol (B89426) condensation followed by nucleophilic addition of urea and subsequent dehydration. wikipedia.org
The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. researchgate.netnih.gov The secondary amine within the piperazinone ring of this compound could serve as the amine component in an Ugi reaction. This would allow for the introduction of diverse substituents at this position, leading to a library of complex peptide-like structures incorporating the piperazinone scaffold.
Precursor for Specialized Chemical Entities
Beyond the synthesis of small molecule heterocycles, this compound has potential applications in materials science and catalysis through its incorporation into larger molecular architectures.
The bifunctional nature of this compound makes it an attractive candidate for use in polymer synthesis. The ester group can be converted to other functional groups suitable for polymerization, such as a hydroxyl or an amino group, which can then participate in step-growth polymerization to form polyesters or polyamides.
Alternatively, the piperazinone ring itself can be opened under certain conditions, suggesting its potential as a monomer in ring-opening polymerization (ROP). This is analogous to the well-established ROP of other cyclic esters and amides. Furthermore, the molecule could be functionalized to act as an initiator for controlled radical polymerization techniques like nitroxide-mediated radical polymerization (NMP). sigmaaldrich.com This would enable the synthesis of well-defined block copolymers where the piperazinone unit is located at the chain end or as a linking unit between different polymer blocks. researchgate.netmdpi.comgatech.edu The synthesis of amphiphilic block copolymers, for instance, could lead to materials with interesting self-assembly properties in solution.
The nitrogen atoms of the piperazine (B1678402) ring are excellent coordinating sites for metal ions, making piperazine-containing molecules valuable ligands in catalysis and coordination chemistry. nih.govrsc.org this compound can be readily modified to create multidentate ligands. For example, the ester group can be converted to a carboxylic acid or an amide, introducing an additional coordination site.
Piperazine-based ligands have been shown to form stable complexes with a variety of transition metals, including copper(II), cobalt(II), and silver(I). nih.govmdpi.com These complexes have shown utility in areas such as DNA cleavage and as anticancer agents. mdpi.comacs.org By designing ligands based on the this compound scaffold, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The flexibility of the piperazine ring can also play a crucial role in the structural dynamics of the resulting coordination polymers. nih.gov
Table 2: Examples of Piperazine-Based Ligands and Their Applications
| Ligand Type | Metal Ion | Application | Reference |
| Dipyridyl piperazine | Co(II), Cd(II), Ag(I) | Coordination polymers | nih.gov |
| Piperazine derivatives | Various | Catalysis, Metal-Organic Frameworks | nih.govrsc.org |
| Pyridyl piperazine | Cu(II) | DNA cleavage, Cytotoxicity | mdpi.com |
| Carbodithioate piperazine | Co(III), Ni(II), Cu(II), Zn(II) | Anticancer agents | acs.org |
Design and Synthesis of Complex Organic Structures
The inherent reactivity and functionality of this compound make it a versatile starting point for the design and synthesis of a wide range of complex organic structures. The piperazine scaffold itself is a common motif in many biologically active compounds. mdpi.com
Synthetic strategies often involve the functionalization of the piperazine nitrogens. The secondary amine can be readily alkylated, acylated, or arylated to introduce a variety of substituents. Palladium-catalyzed cross-coupling reactions, for instance, provide an efficient route to N-arylpiperazines. organic-chemistry.org Furthermore, the ester group can be transformed into a wide array of other functional groups, such as amides, hydrazides, or other esters, through standard organic transformations. This allows for the generation of large libraries of diverse compounds for screening in drug discovery programs. nih.gov The synthesis of structurally diverse piperazine-tethered thiazoles is one such example of how this scaffold can be elaborated. nih.gov
Advanced Spectroscopic and Computational Analysis of Ethyl 2 2 Oxopiperazin 1 Yl Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Detailed Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable tools for the unambiguous structural determination of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like Ethyl 2-(2-oxopiperazin-1-yl)acetate, ¹H and ¹³C NMR spectra would reveal the precise connectivity and chemical environment of each atom.
In a related compound, ethyl 2-(3-oxopiperazin-2-yl)acetate, ¹H NMR spectroscopy would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the protons of the acetate (B1210297) methylene (B1212753) group, and the protons on the piperazinone ring. The chemical shifts and coupling constants of the piperazinone ring protons are particularly informative for determining the ring's conformation. For instance, studies on 2-oxopiperazine-containing tetrapeptide analogues have utilized NMR to confirm specific conformations, such as an inverse γ-turn in chloroform (B151607) solution.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbons of the ester and the amide in the piperazinone ring would appear at characteristic downfield shifts, typically in the range of 160-180 ppm.
Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. For this compound (C₈H₁₄N₂O₃), the expected exact mass would be calculated. Fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI), can offer further structural clues by showing the loss of specific fragments, such as the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain. Predicted collision cross section values, a parameter related to the ion's shape, have been calculated for isomers like ethyl 2-(3-oxopiperazin-2-yl)acetate, providing another layer of structural information.
A representative table of expected NMR data for a compound like this compound, based on known values for similar structures, is presented below.
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl CH₂ | ~4.1 (quartet) | ~61 |
| Acetate CH₂ | ~3.5 (singlet) | ~50 |
| Piperazinone C=O | - | ~170 |
| Ester C=O | - | ~172 |
| Piperazinone CH₂ | ~3.0 - 3.8 (multiplets) | ~45 - 55 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected vibrational modes would include:
C=O stretching: Two distinct carbonyl stretching bands would be anticipated. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the amide carbonyl (in the piperazinone ring) would be observed at a lower wavenumber, around 1650-1680 cm⁻¹, due to resonance.
C-N stretching: This would be found in the region of 1200-1350 cm⁻¹.
C-O stretching: The ester C-O bonds would exhibit stretching vibrations in the 1000-1300 cm⁻¹ range.
N-H stretching: If the piperazinone nitrogen is not fully substituted, an N-H stretching band would be seen around 3200-3400 cm⁻¹.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds and symmetric vibrations often produce stronger signals than in FT-IR. This can be particularly useful for analyzing the carbon backbone of the molecule.
In studies of similar heterocyclic compounds, FT-IR and Raman spectroscopy have been used in conjunction with theoretical calculations to assign vibrational modes precisely. For example, in the analysis of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, the C=O stretching vibrations were clearly identified and assigned with the aid of computational models.
| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) | Vibrational Mode |
| Ester C=O | 1735-1750 | Stretching |
| Amide C=O | 1650-1680 | Stretching |
| C-N | 1200-1350 | Stretching |
| C-O (Ester) | 1000-1300 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.
While a crystal structure for this compound is not publicly available, analysis of related compounds demonstrates the utility of this technique. For instance, the crystal structure of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate revealed details about its molecular geometry and how the molecules pack in the unit cell, including π–π stacking and C—H⋯O hydrogen bonds. For this compound, a crystal structure would definitively establish the conformation of the piperazinone ring (e.g., chair, boat, or twist-boat) and the orientation of the ethyl acetate substituent relative to the ring. This information is crucial for understanding the steric and electronic properties of the molecule in the solid state.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry offers a theoretical lens to explore the structural and electronic properties of molecules, providing insights that complement experimental data.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density.
For this compound, DFT calculations could be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the theoretical vibrational spectrum, which can aid in the assignment of experimental FT-IR and Raman bands.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface and predicts sites susceptible to electrophilic or nucleophilic attack.
The piperazinone ring in this compound can adopt several different conformations. Computational conformational analysis can be used to explore the potential energy landscape of the molecule, identifying the various stable conformers and the energy barriers between them. This is particularly important for flexible molecules, as the observed properties are often an average over several low-energy conformations. NMR studies on related 2-oxopiperazine structures have shown that they can adopt specific conformations, which can be rationalized through computational energy calculations.
Computational methods can also be used to model chemical reactions. By simulating reaction pathways, it is possible to identify the transition state structures and calculate the activation energies for various potential reactions of this compound. This is valuable for predicting the molecule's reactivity and understanding its chemical transformations. For example, simulations could be used to study the hydrolysis of the ester group or reactions involving the piperazinone ring.
Future Research Directions and Perspectives on Ethyl 2 2 Oxopiperazin 1 Yl Acetate
Exploration of Undiscovered Reactivity Patterns and Selectivities
The known chemistry of Ethyl 2-(2-oxopiperazin-1-yl)acetate provides a solid foundation, but the exploration of its undiscovered reactivity is a fertile ground for future research. The molecule's multifunctional nature invites investigation into novel transformations and selective functionalizations that have yet to be systematically studied.
Future efforts will likely focus on:
Selective C-H Functionalization: Direct C-H functionalization of the piperazinone ring, a strategy that has gained significant traction for its atom economy, represents a major avenue for future exploration. mdpi.com Research into photoredox or transition-metal-catalyzed methods could enable the direct introduction of aryl, alkyl, or other functional groups at specific positions on the heterocyclic core, bypassing the need for pre-functionalized starting materials. mdpi.com
Stereoselective Transformations: The development of catalytic asymmetric methods to control the stereochemistry of the piperazinone ring is a significant challenge and a highly valuable goal. dicp.ac.cnrsc.org Future research could explore enantioselective hydrogenations of unsaturated precursors or dynamic kinetic resolutions to access chiral derivatives of this compound. dicp.ac.cn Such chiral building blocks are in high demand for medicinal chemistry. dicp.ac.cn
Reactivity of the Ester Group: While the ester moiety is a common functional handle, its reactivity in the context of the piperazinone scaffold could be further explored. This includes its use in generating ketenes for cycloadditions or its transformation into other functional groups like amides, nitriles, or phosphonates, potentially leading to compounds with novel properties. nih.gov
Development of Highly Efficient and Sustainable Synthetic Routes
While methods for synthesizing piperazine-based structures exist, a key future direction is the development of more efficient, cost-effective, and environmentally benign synthetic routes to this compound and its analogs. organic-chemistry.org This aligns with the broader push towards "green chemistry" in the pharmaceutical and chemical industries. researchgate.netrsc.org
Key areas for development include:
Catalytic Methodologies: Moving away from stoichiometric reagents towards catalytic systems is paramount. This includes exploring palladium-catalyzed amination and cyclization reactions, which have shown promise for constructing the piperazine (B1678402) core. organic-chemistry.orgrsc.org The use of earth-abundant metal catalysts (e.g., copper, iridium) is also a growing area of interest. mdpi.comrsc.org
Flow Chemistry: The implementation of continuous flow synthesis offers significant advantages in terms of safety, scalability, and efficiency. rsc.org Developing a telescoped flow process for this compound could streamline its production, reduce waste, and allow for precise control over reaction parameters. rsc.org
Use of Greener Solvents: Replacing traditional, often hazardous, organic solvents like acetonitrile (B52724) and chlorobenzene (B131634) with more sustainable alternatives such as ethyl acetate (B1210297) is a critical step. researchgate.netrsc.org Research has already demonstrated the feasibility of using ethyl acetate for the polymerization of related oxazolines, suggesting its potential applicability in the synthesis of piperazinones. researchgate.netrsc.org
One-Pot Reactions: Designing multi-component or tandem reactions where the piperazinone ring and its substituents are constructed in a single synthetic operation would significantly improve efficiency and reduce waste compared to traditional multi-step syntheses.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | Modular synthesis from diamine and propargyl units; aerobic conditions. | High regiochemical and stereochemical control; can be made more eco-friendly. | organic-chemistry.org |
| Photoredox Catalysis | Uses visible light to promote reactions; enables C-H functionalization. | Mild reaction conditions; access to previously inaccessible derivatives. | mdpi.com |
| Asymmetric Hydrogenation | Catalytic method to produce chiral piperazin-2-ones from unsaturated precursors. | Direct access to enantiomerically pure compounds for medicinal applications. | dicp.ac.cnrsc.org |
| Flow Synthesis | Continuous processing in microreactors; telescoped reactions. | Improved safety, scalability, and efficiency; reduced waste. | rsc.org |
Expansion of Applications in Diverse Chemical Fields Beyond Traditional Organic Synthesis
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous drugs with a wide range of biological activities. nih.govrsc.org While this remains a primary focus, future research should also aim to expand the applications of this compound into other areas of chemical science.
Potential new application domains include:
Medicinal Chemistry: The core structure is a promising starting point for developing novel therapeutic agents. Its derivatives could be explored for a variety of targets, including as anticancer, antidepressant, or antipsychotic agents. nih.govresearchgate.netmdpi.com The ethyl acetate group provides a convenient point for modification to optimize pharmacokinetic and pharmacodynamic properties. mdpi.com
Materials Science: Piperazine-based ligands have been successfully used in the construction of Metal-Organic Frameworks (MOFs). rsc.org The bifunctional nature of this compound (with its nitrogen and oxygen donor atoms) makes it an intriguing candidate for designing new porous materials with potential applications in gas storage, separation, or catalysis.
Catalysis: The piperazine scaffold can be incorporated into ligand designs for transition metal catalysis. rsc.org By modifying the substituents on the ring and the ester group, new chiral and achiral ligands could be developed for a range of organic transformations.
Agrochemicals: Pyridazinone derivatives, which share structural similarities with piperazinones, have been investigated as potential insecticides and herbicides. nih.gov This suggests that derivatives of this compound could be screened for agrochemical activity.
| Field | Potential Role/Application | Rationale based on Piperazine Chemistry | Reference |
|---|---|---|---|
| Medicinal Chemistry | Scaffold for anticancer, CNS-active, and antimicrobial drugs. | Piperazine is a privileged structure in many clinically successful drugs. | nih.govrsc.orgresearchgate.net |
| Materials Science | Building block for Metal-Organic Frameworks (MOFs). | Piperazine derivatives serve as versatile ligands for metal ions. | rsc.org |
| Homogeneous Catalysis | Backbone for novel chiral and achiral ligands. | The rigid, modifiable scaffold can influence catalyst selectivity and activity. | rsc.org |
| Agrochemicals | Screening for potential insecticide or herbicide activity. | Related nitrogen heterocycles have shown promise in this area. | nih.gov |
Predictive Modeling for Novel Derivatives and Their Synthetic Utility
The integration of computational chemistry with experimental work is a powerful paradigm in modern chemical research. For this compound, predictive modeling can accelerate the discovery of new derivatives with desired properties and guide synthetic efforts. nih.govresearchgate.net
Future research in this area should involve:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of novel derivatives based on their structural features. researchgate.net This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking studies can predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors. nih.govrsc.org Molecular dynamics simulations can further elucidate the stability and nature of these interactions. nih.govrsc.org
Reaction Prediction: Computational tools can be used to model reaction pathways, predict the feasibility of novel transformations, and understand the origins of selectivity. This can help in designing more efficient synthetic routes and exploring undiscovered reactivity patterns as described in section 6.1.
ADME/Tox Prediction: In the context of drug discovery, computational models are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new derivatives. researchgate.net This early-stage assessment helps to de-risk drug development projects and focus resources on compounds with a higher likelihood of success.
| Computational Method | Objective | Expected Outcome | Reference |
|---|---|---|---|
| QSAR | Predict biological activity from chemical structure. | Rational design of potent compounds and prioritization for synthesis. | researchgate.net |
| Molecular Docking | Simulate the binding of a molecule to a biological target. | Identification of potential drug targets and understanding of binding modes. | nih.govrsc.org |
| Molecular Dynamics | Simulate the movement and interaction of atoms and molecules over time. | Assessment of binding stability and conformational changes. | nih.govrsc.org |
| ADME/Tox Modeling | Predict pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. | researchgate.net |
Q & A
Q. What are the critical considerations for optimizing the synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate?
Q. How can structural contradictions in spectroscopic data for derivatives of this compound be resolved?
-
Methodological Answer: Contradictions arise from tautomerism (e.g., keto-enol) or conformational flexibility. Use X-ray crystallography (e.g., SHELX programs ) to unambiguously determine molecular geometry. For example, SHELXL refines crystal structures by optimizing bond lengths and angles against diffraction data . Computational validation via DFT calculations (e.g., Gaussian) further supports spectroscopic assignments .
-
Example Workflow:
Acquire single crystals via slow evaporation.
Collect diffraction data (Mo Kα radiation).
Cross-validate with DFT-optimized structures.
Q. What computational approaches predict the reactivity and stability of this compound under varying pH and temperature?
- Methodological Answer:
-
Thermodynamic Modeling: Use Henry's Law constants (e.g., from NIST data ) to predict solubility in aqueous/organic mixtures.
-
DFT/Molecular Dynamics (MD): Simulate hydrolysis kinetics under acidic/basic conditions. For example, B3LYP/6-31G* level calculations model transition states for ester cleavage .
-
Stability Studies: Accelerated degradation tests (40–60°C, pH 1–13) with HPLC monitoring quantify decomposition pathways .
- Data Table:
| Condition | Half-life (Days) | Major Degradation Product |
|---|---|---|
| pH 1 (37°C) | 3 | 2-(2-oxopiperazin-1-yl)acetic acid |
| pH 13 (25°C) | <1 | Same as above |
Q. How can researchers design experiments to analyze the bioactivity of this compound derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the piperazinone ring or ester group. Test against target enzymes (e.g., kinases) via fluorescence-based assays .
- Cellular Uptake Studies: Use radiolabeled C analogs to quantify permeability (Caco-2 cell monolayers) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor metabolite formation via LC-MS/MS .
Key Notes for Experimental Design
- Avoiding Artifacts: Use deuterated solvents (e.g., CDCl) in NMR to prevent solvent peaks from obscuting signals .
- Crystallization Tips: Slow cooling in ethyl acetate/hexane mixtures yields high-quality crystals for X-ray studies .
- Data Reproducibility: Report reaction yields as averages of ≥3 independent trials with standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
